1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea
Description
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted pyrido[1,2-a]pyrimidin-4-one scaffold. The pyrido[1,2-a]pyrimidinone core is known for its bioactivity in kinase inhibition and antimicrobial applications, while the dihydrobenzodioxin group may contribute to metabolic stability and bioavailability .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-5-6-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-3-4-14-15(10-13)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRJSLQLZBYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-3-yl urea group. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The scalability of the synthesis process is crucial for its application in larger-scale research and potential commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrido[1,2-a]pyrimidinone derivatives and benzodioxin-containing molecules. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural Differences
Urea Linker : Unique to the target compound, this group may enhance hydrogen-bonding interactions compared to ester or piperazine linkages in analogs .
Benzodioxin vs. Benzodioxole : The dihydrobenzodioxin in the target compound offers a saturated ring system, possibly improving metabolic stability over the benzodioxole moiety in .
Pharmacological Implications
- Kinase Inhibition: Pyrido[1,2-a]pyrimidinones are established kinase inhibitors. The urea group in the target compound may mimic ATP-binding interactions seen in kinase inhibitors like sorafenib .
- Antimicrobial Potential: Benzodioxin/benzodioxole-containing analogs (e.g., ) show antimicrobial activity, suggesting the target compound could be explored for similar applications.
- CNS Activity : The fluorinated benzisoxazole derivative highlights the scaffold’s versatility in CNS drug design, though the target compound’s urea group may limit blood-brain barrier penetration.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, mechanism of action, and biological effects, particularly focusing on enzyme inhibition and therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with pyrimidine precursors. The synthesis typically employs various coupling agents and bases to facilitate the formation of the urea linkage.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the benzodioxin moiety is believed to enhance its lipophilicity and facilitate cellular uptake. The pyrimidine derivative contributes to the compound's binding affinity to target proteins.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea exhibit significant inhibitory activity against various enzymes:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Acetylcholinesterase (AChE) | 45.5 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 30.2 | Selective inhibition |
| α-Glucosidase | 22.0 | Strong inhibition |
These results indicate that the compound may have potential applications in treating conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) by modulating cholinergic signaling and glucose metabolism.
Case Studies
Case Study 1: In Vitro Evaluation
In a study published in Brazilian Journal of Pharmaceutical Sciences, several sulfonamide derivatives including the target compound were screened for their enzyme inhibitory potential. The results showed that the compound demonstrated significant activity against AChE and α-glucosidase, suggesting its potential as a therapeutic agent for neurodegenerative diseases and metabolic disorders .
Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzodioxin moiety could enhance inhibitory potency against BChE. This study utilized computational modeling to predict binding affinities and provided insights into optimizing future derivatives .
Q & A
Q. What are the key synthetic pathways for synthesizing this urea-pyrido[1,2-a]pyrimidine hybrid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrido[1,2-a]pyrimidine intermediates. A general approach includes:
Intermediate Formation : Reacting substituted pyrido[1,2-a]pyrimidine carbaldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with alkylglycinates under inert conditions (N₂/Ar) to form aldehyde intermediates .
Cyclization : Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product .
Critical Parameters :
- Solvent choice (methanol for solubility and reactivity).
- Temperature control (room temperature for intermediate formation; 50–60°C for cyclization).
- Use of triethylamine as a base to neutralize byproducts .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Comprehensive spectroscopic and analytical techniques are employed:
- NMR : ¹H and ¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₀N₄O₄: 393.155) .
- IR : Peaks at 1650–1750 cm⁻¹ for urea C=O and pyrimidinone C=O stretches .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones), potential targets include:
- Kinase Enzymes : ATP-binding pockets due to the pyrimidinone scaffold’s mimicry of adenine .
- GPCRs : Urea moieties may interact with transmembrane helices via hydrogen bonding .
Validation Tools : - In vitro assays : IC₅₀ determination using kinase activity assays (e.g., ADP-Glo™).
- Molecular docking : Computational modeling with AutoDock Vina or Schrödinger Suite .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for this compound?
- Methodological Answer : ICReDD’s reaction design framework integrates quantum chemical calculations and experimental feedback loops:
Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
Parameter Optimization : Machine learning (ML) to predict ideal solvents/catalysts (e.g., triethylamine vs. DBU) .
Example : DFT modeling of the cyclization step revealed methanol’s role in stabilizing intermediates via hydrogen bonding, reducing side reactions .
Q. How to resolve contradictory data in biological activity assays?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across assays) require systematic validation:
Assay Standardization :
- Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate buffer for stability) .
- Control for solvent interference (DMSO ≤ 0.1% v/v) .
Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence polarization) with cellular viability assays (MTT) to confirm target specificity .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Structural modifications guided by ADME profiling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
